molecular formula C34H24N6S2 B10872649 1,3-Benzothiazol-2-YL [(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide

1,3-Benzothiazol-2-YL [(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide

Cat. No.: B10872649
M. Wt: 580.7 g/mol
InChI Key: BTWMQDUSFMAKKX-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-YL [(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazol-2-YL [(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moiety is then constructed through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-YL [(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

1,3-Benzothiazol-2-YL [(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-YL [(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler compound with a benzothiazole ring.

    7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine: A compound with a similar tricyclic structure.

    Benzyl derivatives: Compounds with a benzyl group attached to various heterocyclic rings.

Uniqueness

1,3-Benzothiazol-2-YL [(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C34H24N6S2

Molecular Weight

580.7 g/mol

IUPAC Name

2-[(10-benzyl-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C34H24N6S2/c1-4-12-23(13-5-1)20-39-31(25-16-8-3-9-17-25)29(24-14-6-2-7-15-24)30-32(39)35-22-40-33(30)37-28(38-40)21-41-34-36-26-18-10-11-19-27(26)42-34/h1-19,22H,20-21H2

InChI Key

BTWMQDUSFMAKKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)CSC5=NC6=CC=CC=C6S5)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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